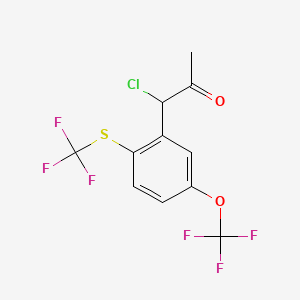
1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of chlorine, trifluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with trifluoromethoxy and trifluoromethylthio substituents can be synthesized through electrophilic aromatic substitution reactions.
Introduction of the propan-2-one moiety: The propan-2-one group can be introduced via Friedel-Crafts acylation, using appropriate acyl chlorides and Lewis acid catalysts.
Chlorination: The final step involves the chlorination of the intermediate compound to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are often employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-(trifluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(3-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one stands out due to the specific positioning of the trifluoromethoxy and trifluoromethylthio groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique trifluoromethoxy and trifluoromethylthio substituents. These functional groups enhance its biological activity, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C₁₁H₇ClF₆O₂S
- Molecular Weight : 352.68 g/mol
- CAS Number : 1804217-98-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy and trifluoromethylthio groups contribute to enhanced binding affinity, leading to modulation of biological pathways. This compound may act as an inhibitor or modulator of various enzymes, impacting their activity and resulting in diverse biological effects .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives were synthesized and tested against multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 64 µg/mL, indicating significant antibacterial activity .
| Compound | MIC (µg/mL) | Selectivity Index |
|---|---|---|
| Compound 20 | < 1 | >10 |
| Compound 22 | < 1 | >10 |
| Compound 24 | < 1 | >10 |
| Compound 25 | < 1 | >10 |
These results suggest that derivatives similar to this compound could exhibit comparable antimicrobial efficacy.
Enzyme Inhibition
The trifluoromethoxy group has been shown to enhance the potency of compounds in inhibiting various enzymes. For example, SAR (Structure-Activity Relationship) studies indicate that the presence of a -CF₃ group in specific positions can significantly increase the inhibitory effects on serotonin uptake by up to six-fold compared to non-fluorinated analogs .
Case Studies
A notable case study examined the bactericidal activity of a related compound (Compound 22), which demonstrated concentration-dependent effects against MRSA. At a concentration of 10× MIC, it achieved an approximately 8 log reduction in bacterial count over a 24-hour period, comparable to vancomycin . This suggests that compounds like this compound may also possess similar bactericidal properties.
Properties
Molecular Formula |
C11H7ClF6O2S |
|---|---|
Molecular Weight |
352.68 g/mol |
IUPAC Name |
1-chloro-1-[5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
PTZHQWXFCSUAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















